3-fluoro-N-(2-methylbutyl)aniline
Description
3-Fluoro-N-(2-methylbutyl)aniline is a fluorinated aniline derivative characterized by a fluorine atom at the 3-position of the aromatic ring and a branched 2-methylbutyl group attached to the nitrogen atom. This structure imparts unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical research.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
3-fluoro-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
XEUGFHWEUWBVHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methylbutyl)aniline typically involves the reaction of 3-fluoroaniline with 2-methylbutyl halide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-fluoro-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
2-Fluoro-N-(3-methylbutyl)aniline ():
The fluorine atom at the 2-position alters electronic distribution, reducing resonance stabilization compared to the 3-fluoro isomer. This positional change may influence reactivity in electrophilic aromatic substitution (EAS) reactions, as meta-directing effects of the -NH-(2-methylbutyl) group could compete with fluorine’s ortho/para-directing nature.- No direct evidence is provided, but comparisons can be inferred from substituent trends .
Key Insight : Fluorine position significantly impacts electronic properties and reaction pathways.
Substituent Variations on the Nitrogen Atom
- 3-Chloro-4-(difluoromethoxy)-N-(2-methylbutyl)aniline (): Replacing fluorine with chlorine at the 3-position introduces greater electronegativity and steric bulk.
- 3-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline (): The trifluoropropan-2-ylidene group introduces a rigid, electron-deficient moiety, increasing resistance to hydrolysis. This contrasts with the flexible 2-methylbutyl chain, which may improve bioavailability in non-polar environments .
Key Insight : Nitrogen substituents dictate lipophilicity, steric accessibility, and metabolic stability.
Complex Fluorinated Derivatives
2-Fluoro-N-(2,3,3,3-tetrafluoro-2-(naphthalen-2-yloxy)propyl)aniline ():
The tetrafluoropropyl-naphthoxy group introduces multiple fluorine atoms and a bulky aromatic system, enhancing thermal stability and resistance to oxidation. Such compounds are often explored in high-performance materials .- 3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline (): The pyridinylmethyl group introduces hydrogen-bonding capability and basicity, contrasting with the non-polar 2-methylbutyl chain. This structural feature is advantageous in drug design for target engagement .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Compounds
Notes:
Biological Activity
3-Fluoro-N-(2-methylbutyl)aniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, such as bioavailability and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Fluorinated compounds can modulate enzyme activity, alter receptor binding affinities, and influence signaling pathways. The presence of the fluorine atom can enhance lipophilicity, leading to improved membrane permeability and cellular uptake.
- Enzyme Interaction: Fluorinated anilines have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors by mimicking substrate structures.
- Receptor Binding: The compound may exhibit affinity for various receptors, potentially influencing neurotransmission or hormonal signaling.
Table 1: Biological Activity Summary
Case Studies
-
Cytotoxicity in Cancer Research:
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, demonstrating potential as a chemotherapeutic agent. -
Antimicrobial Properties:
The compound was evaluated for its antimicrobial properties against several bacterial strains. It showed moderate effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for assessing its viability as a therapeutic agent.
- Absorption: The compound is predicted to have good intestinal absorption due to its lipophilic nature.
- Metabolism: It is likely metabolized by cytochrome P450 enzymes, which may lead to both active metabolites and detoxification products.
- Toxicity: Preliminary studies suggest low toxicity levels; however, further investigations are required to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
